molecular formula C18H16Cl2N4S B10969532 1-benzyl-3-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]thiourea

1-benzyl-3-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]thiourea

Cat. No.: B10969532
M. Wt: 391.3 g/mol
InChI Key: KYXFSMVITPOEDT-UHFFFAOYSA-N
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Description

1-benzyl-3-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]thiourea is a synthetic compound that belongs to the class of thiourea derivatives

Preparation Methods

The synthesis of 1-benzyl-3-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]thiourea typically involves the reaction of 1-(3,4-dichlorobenzyl)-1H-pyrazole-3-carboxylic acid with benzylamine in the presence of a thiourea reagent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-benzyl-3-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]thiourea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrazole rings, leading to the introduction of different functional groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound has shown potential as an antimicrobial and antiviral agent, with studies indicating its effectiveness against certain bacterial and viral strains.

    Medicine: Research has explored its potential as an anticancer agent, with some studies suggesting that it may inhibit the growth of certain cancer cell lines.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-benzyl-3-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]thiourea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the inhibition or activation of certain biochemical processes. For example, its antimicrobial activity may be due to the disruption of bacterial cell membranes or inhibition of key enzymes involved in bacterial metabolism.

Comparison with Similar Compounds

1-benzyl-3-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]thiourea can be compared with other thiourea derivatives such as:

    1-benzyl-3-(4-methoxyphenyl)thiourea: This compound has similar structural features but with a methoxy group instead of the dichlorobenzyl group, which may result in different biological activities.

    1-benzyl-3-furoyl-1-phenylthiourea: This derivative contains a furoyl group, which may influence its chemical reactivity and biological properties.

    1-benzyl-3,5-bis(3-chlorobenzylidene)-4-piperidinone: This compound has a piperidinone ring, which may confer unique chemical and biological characteristics.

Properties

Molecular Formula

C18H16Cl2N4S

Molecular Weight

391.3 g/mol

IUPAC Name

1-benzyl-3-[1-[(3,4-dichlorophenyl)methyl]pyrazol-3-yl]thiourea

InChI

InChI=1S/C18H16Cl2N4S/c19-15-7-6-14(10-16(15)20)12-24-9-8-17(23-24)22-18(25)21-11-13-4-2-1-3-5-13/h1-10H,11-12H2,(H2,21,22,23,25)

InChI Key

KYXFSMVITPOEDT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=S)NC2=NN(C=C2)CC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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